六钠苯六硫醇

描述

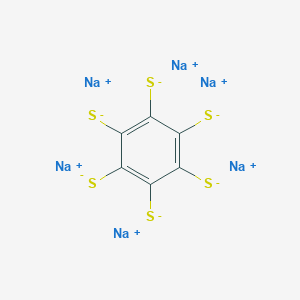

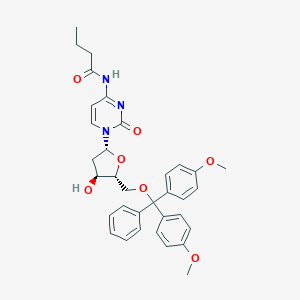

Hexasodium benzenehexathiolate is a chemical compound with the empirical formula C6Na6S6 . Its molecular weight is 402.39 . It is also known as Benzenehexathiol hexasodium salt .

Synthesis Analysis

The synthesis of Hexasodium benzenehexathiolate and its related compounds has been studied in the context of creating 2D conductive metal-organic frameworks (MOFs) for use in electrochromic devices . The reaction of hexasodium benzenehexathiolate with carbon disulfide has also been explored .科学研究应用

电子设备和传感器:陈、陆、苏 (2018) 的一项研究重点介绍了苯六硫醇 (BHT) 的合成及其在制造高导电 2D 金属有机骨架材料(如 Ag3BHT2)中的应用。由于其高电导率,这些材料在电子设备和传感器中显示出潜在的应用 (Chen, Lu, & Su, 2018)。

水质监测:Villa 等人 (2019) 开发了一种六(苯硫基)苯的对位异构体,一种配位聚合物,用于检测水中的 Pb2+ 离子。这为监测铅浓度提供了一种选择性和灵敏度的方法,这对于水安全至关重要 (Villa 等人,2019)。

药物:Mukhopadhyay 等人 (2011) 报道,在六氟磷酸催化剂下,2-烷基取代的苯并咪唑的微波辐照会产生对人组织细胞淋巴瘤细胞 U937 具有潜在抗增殖作用的化合物 (Mukhopadhyay 等人,2011)。

顺磁性材料:Fanghänel 等人 (1992) 发现,衍生自苯六硫醇盐的多硫配体的二硫醇镍配合物表现出有希望的特性,包括顺磁行为和在 800-1000 nm 范围内的吸收,表明在材料科学应用中具有潜力 (Fanghänel 等人,1992)。

化学合成:Richter、Beye 和 Fanghänel (1990) 探索了二硫化碳与六钠苯六硫醇盐和苯六硫醇的反应,导致产生 1,3-苯二硫醇-2-硫酮 (Richter, Beye, & Fanghänel, 1990)。

太阳能电池技术:Jin 等人 (2017) 证明,Cu-BHT 电极具有高导电性和透射率,使其成为光伏太阳能电池中 ITO 的有希望的替代品。这一进步可以带来更具成本效益和灵活的太阳能解决方案 (Jin 等人,2017)。

未来方向

Hexasodium benzenehexathiolate and its related compounds have potential applications in the field of energy storage and conversion, particularly in the development of electrochromic devices . These devices can regulate illumination in buildings and heat exchange with the environment, contributing to energy efficiency .

属性

IUPAC Name |

hexasodium;benzene-1,2,3,4,5,6-hexathiolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6S6.6Na/c7-1-2(8)4(10)6(12)5(11)3(1)9;;;;;;/h7-12H;;;;;;/q;6*+1/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOGWCSUJTDMETK-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1[S-])[S-])[S-])[S-])[S-])[S-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Na6S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50551431 | |

| Record name | Hexasodium benzene-1,2,3,4,5,6-hexakis(thiolate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50551431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexasodium benzenehexathiolate | |

CAS RN |

110431-65-7 | |

| Record name | Hexasodium benzene-1,2,3,4,5,6-hexakis(thiolate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50551431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium benzenehexathiolate hexabasic | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R,3S,4R,5S,6R)-4-amino-2-[(2R,3S,4R,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B33797.png)